N-(Hydrazinecarbonothioyl)pivalamide

Description

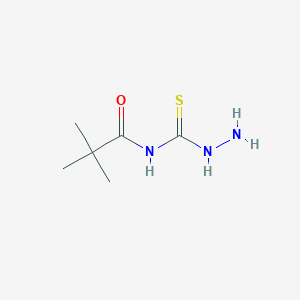

N-(Hydrazinecarbonothioyl)pivalamide is a thiourea derivative characterized by a pivaloyl group (2,2-dimethylpropanoyl) attached to a hydrazinecarbothioamide backbone. Its structure combines the steric bulk of the pivaloyl moiety with the reactive thioamide group, which is critical for biological and chemical interactions.

Properties

IUPAC Name |

N-(aminocarbamothioyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3OS/c1-6(2,3)4(10)8-5(11)9-7/h7H2,1-3H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSVAKOWUDYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661738 | |

| Record name | N-(Hydrazinecarbothioyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-05-0 | |

| Record name | N-(Hydrazinecarbothioyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(Hydrazinecarbonothioyl)pivalamide, with the CAS number 914347-05-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C8H14N2OS

- Molecular Weight : 174.27 g/mol

The compound features a hydrazine group attached to a pivalamide structure, which is significant for its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study conducted on human cancer cell lines revealed that the compound induces apoptosis (programmed cell death) through the activation of caspase pathways. The following table summarizes the findings:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical cancer) | 15 | Caspase-3 activation |

| MCF-7 (Breast cancer) | 20 | ROS generation and mitochondrial dysfunction |

The observed IC50 values indicate that this compound has a significant impact on cell viability, suggesting further exploration in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to growth inhibition.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger cellular stress responses in cancer cells, promoting apoptosis.

- Interaction with Cellular Targets : The hydrazine moiety is known to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A collaborative study between pharmaceutical researchers demonstrated the compound's efficacy in reducing tumor size in xenograft models of breast cancer.

- Case Study 2 : An investigation into its use as a preservative in food products showed promising results in inhibiting microbial growth without compromising food safety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The key structural distinction of N-(Hydrazinecarbonothioyl)pivalamide lies in its pivaloyl group, which contrasts with other substituents in related compounds:

Physical and Chemical Properties

- Melting Points : Pivalamide derivatives (e.g., N-(2,4-dimethylbenzyl)pivalamide) exhibit higher melting points (95–97°C) compared to phenyl-substituted analogs, likely due to increased crystallinity from steric bulk .

- Solubility : The pivaloyl group reduces aqueous solubility but improves lipid bilayer penetration, a trade-off critical for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.